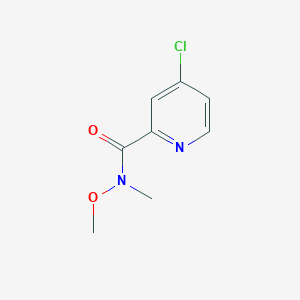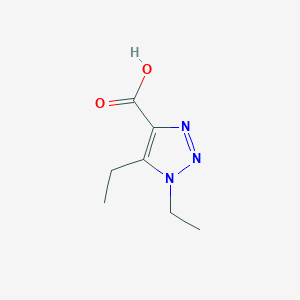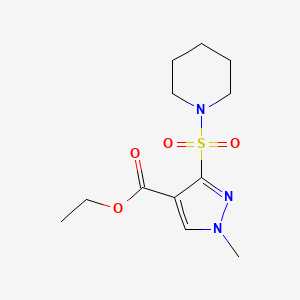
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
Overview
Description
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, also known as DMPA-HCl, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. DMPA-HCl is a versatile compound that can be used as a reagent, catalyst, or intermediate in various chemical reactions. It is a colorless, crystalline solid that is highly soluble in water and ethanol. DMPA-HCl is a common starting material for the synthesis of other organic compounds and is used in a variety of laboratory experiments.
Scientific Research Applications
Carcinogenic Agent Evaluation : Higgins et al. (1968) evaluated 3,2′-dimethyl-4-aminobiphenyl hydrochloride, a compound structurally related to 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, for its suitability as a carcinogenic agent in rats. However, they found it unsuitable and suggested future experiments with the free amine form, possibly using radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).
Peptidomimetics Synthesis : Hayashi et al. (2001) discussed the synthesis of peptidomimetics containing α-hydroxy-β-amino acid. They used a β-amino acid derivative, Boc-Apns-OH, which is intensively employed in the development of HIV-1 protease inhibitors. This study emphasizes the importance of amide bond formation in the synthesis of complex pharmaceutical compounds (Hayashi et al., 2001).
Chiral Arene Ruthenium Complexes : Pinto et al. (2004) researched the formation of chiral-at-metal P-tethered arene ruthenium(II) complexes using (R)-3-phenylbutanol, which has similarities to the compound . Their study provides insights into the synthesis and characterization of organometallic compounds with potential applications in catalysis and material science (Pinto, Marconi, Heinemann, & Zenneck, 2004).
Analgesic Synthesis : Wissler et al. (2007) described the synthesis of a new potential analgesic using a palladium/amberlyst catalyst. The compound synthesized, (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride, shows the application of the compound in medicinal chemistry (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).
Tetrazole-Containing Derivatives : Putis et al. (2008) worked on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Their study explores the reactivity of terminal groups in the molecule, which is relevant to the compound of interest, demonstrating its utility in synthesizing complex molecular structures (Putis, Shuvalova, & Ostrovskii, 2008).
properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWZDYJOMTUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride | |
CAS RN |
160204-35-3 | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)

